Chloramphenicol-d4

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C11H12Cl2N2O5 |

|---|---|

Molekulargewicht |

327.15 g/mol |

IUPAC-Name |

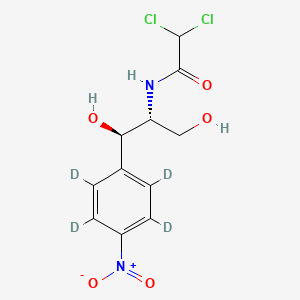

2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)propan-2-yl]acetamide |

InChI |

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1/i1D,2D,3D,4D |

InChI-Schlüssel |

WIIZWVCIJKGZOK-IZZVYTBLSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[2H])[2H])[N+](=O)[O-])[2H] |

Kanonische SMILES |

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Chloramphenicol-d4 chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of Chloramphenicol-d4

Introduction

Chloramphenicol is a broad-spectrum antibiotic originally isolated from the bacterium Streptomyces venezuelae in 1947.[1][2] While now primarily produced synthetically[2][3][4], it remains a crucial medication for treating serious and life-threatening infections where other antibiotics are ineffective.[5] Its mechanism of action involves the inhibition of bacterial protein synthesis.[5][6][7]

This compound is a deuterated analog of Chloramphenicol, where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This stable isotope-labeled version serves as an invaluable internal standard for analytical and research purposes, particularly in pharmacokinetic studies and for quantification in complex matrices using mass spectrometry.[8] This guide provides a detailed overview of the chemical structure, properties, mechanism of action, and relevant experimental methodologies for this compound.

Chemical Structure

The systematic chemical name for this compound is 2,2-dichloro-N-((1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl-2,3,5,6-d4)propan-2-yl)acetamide .[9][10] The structure consists of a p-nitrophenyl group substituted with four deuterium atoms, connected to a propanediol backbone. An amide bond links this backbone to a dichloroacetyl group.[2][11] Of the four possible stereoisomers, only the D-threo-(1R,2R) configuration possesses significant biological activity.[2]

Key Structural Features:

-

Deuterated Nitrophenyl Ring : The four deuterium atoms are located on the aromatic ring, which increases the molecular weight and allows it to be distinguished from the unlabeled compound in mass spectrometry.

-

Chiral Centers : The structure contains two chiral centers at the C1 and C2 positions of the propanediol chain, leading to its specific stereochemistry.

-

Functional Groups : It contains two hydroxyl groups, an amide linkage, a nitro group, and two chlorine atoms, all contributing to its chemical properties and biological activity.[2][11]

Chemical and Physical Properties

The incorporation of deuterium atoms results in a higher molecular weight for this compound compared to its non-labeled counterpart. The physical and chemical properties are otherwise very similar. The quantitative data for both compounds are summarized below for comparison.

| Property | This compound | Chloramphenicol |

| Molecular Formula | C₁₁H₈D₄Cl₂N₂O₅[8][9] | C₁₁H₁₂Cl₂N₂O₅[2][12] |

| Molecular Weight | 327.15 g/mol [8][9] | 323.13 g/mol [2][13] |

| CAS Number | Not Available (NA)[9] | 56-75-7[2][12] |

| Appearance | White to yellowish-white crystalline powder[11][14][15] | White to greyish-white or yellowish-white crystalline powder or needles[2][14] |

| Melting Point | Not specified, but expected to be similar to Chloramphenicol | 150-153 °C[12][13] |

| Boiling Point | Not specified, but expected to be similar to Chloramphenicol | 645 °C[13] |

| Solubility | Not specified, but expected to be similar to Chloramphenicol | Slightly soluble in water (2.5 mg/mL); very soluble in methanol, ethanol, and acetone[11][14][15] |

Mechanism of Action

Chloramphenicol is primarily a bacteriostatic agent, meaning it inhibits bacterial growth rather than killing the bacteria directly.[1][5][7] The core mechanism involves the targeted inhibition of protein synthesis in bacteria.[1][6][16]

-

Cellular Entry : Being highly lipid-soluble, Chloramphenicol readily diffuses across the bacterial cell membrane.[1][5]

-

Ribosome Binding : Inside the bacterium, it reversibly binds to the 50S subunit of the bacterial ribosome.[6][7][16] Specifically, it interacts with the A2451 and A2452 residues of the 23S rRNA component.[1]

-

Inhibition of Peptidyl Transferase : This binding action blocks the peptidyl transferase enzyme, which is critical for the formation of peptide bonds between amino acids.[1][14][16]

-

Protein Synthesis Arrest : By preventing peptide bond formation, Chloramphenicol halts the elongation of the polypeptide chain, effectively stopping protein synthesis and arresting bacterial growth.[5][16]

Caption: Mechanism of action of this compound in a bacterial cell.

Experimental Protocols

Chemical Synthesis

Chloramphenicol is produced synthetically, and its deuterated analog would be synthesized using similar methods but with deuterated starting materials. One common synthetic pathway begins with 4-nitroacetophenone.[3] A resolution step is required to separate the biologically active D-threo stereoisomer from the other isomers.[3][4]

Caption: A generalized workflow for the chemical synthesis of this compound.

Analytical Characterization: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive method for the detection and quantification of Chloramphenicol and its deuterated analogs in various samples.[17] this compound is the ideal internal standard for this analysis.

Methodology Outline:

-

Sample Preparation : The sample (e.g., plasma, tissue) is homogenized and subjected to extraction, often using liquid-liquid extraction or solid-phase extraction (SPE), to isolate the analyte and the internal standard.

-

Chromatographic Separation : The extract is injected into a liquid chromatograph. A reversed-phase C18 column is commonly used to separate Chloramphenicol from other matrix components based on polarity.[17] Chiral chromatography can be employed to separate the different stereoisomers.[17]

-

Ionization : The eluent from the LC column is directed to the mass spectrometer's ion source, typically using electrospray ionization (ESI) in negative mode.

-

Mass Analysis : The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion for this compound (e.g., m/z 326) is selected and fragmented.

-

Detection : Specific product ions resulting from the fragmentation are monitored. The ratio of the analyte signal to the internal standard (this compound) signal is used for accurate quantification.

Caption: Standard experimental workflow for the analysis of Chloramphenicol using LC-MS/MS.

References

- 1. Chloramphenicol - Wikipedia [en.wikipedia.org]

- 2. Chloramphenicol | C11H12Cl2N2O5 | CID 5959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]

- 4. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Chloramphenicol - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 7. ldh.la.gov [ldh.la.gov]

- 8. This compound - CAS - 56-75-7 (non-labelled) | Axios Research [axios-research.com]

- 9. Chloramphenicol D4 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 10. Chloramphenicol D4 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 11. Chloramphenicol | 56-75-7 [chemicalbook.com]

- 12. B20841.14 [thermofisher.com]

- 13. avantorsciences.com [avantorsciences.com]

- 14. Chloramphenicol - LKT Labs [lktlabs.com]

- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 16. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]

- 17. edepot.wur.nl [edepot.wur.nl]

Synthesis and Isotopic Purity of Chloramphenicol-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of Chloramphenicol-d4. The document details a feasible synthetic pathway, outlines rigorous analytical methodologies for determining isotopic enrichment, and presents quantitative data in a clear, tabular format. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug development and metabolic studies where isotopically labeled internal standards are crucial.

Introduction

Chloramphenicol is a broad-spectrum antibiotic that has been widely used to treat bacterial infections. In modern analytical and clinical research, isotopically labeled versions of drugs, such as this compound, are indispensable as internal standards for quantitative analysis by mass spectrometry. The incorporation of deuterium atoms provides a distinct mass signature, allowing for precise and accurate quantification of the unlabeled drug in complex biological matrices. The synthesis of high-purity this compound and the accurate determination of its isotopic enrichment are critical for its effective use. This guide outlines a detailed approach to both the synthesis and the comprehensive analysis of this important analytical standard.

Synthesis of this compound

The synthesis of this compound can be achieved by adapting established synthetic routes for unlabeled chloramphenicol, utilizing a deuterated starting material. A plausible and efficient method involves the use of deuterated p-nitroacetophenone as the initial building block.

Proposed Synthetic Pathway

The synthesis commences with the bromination of p-nitroacetophenone-d4, followed by a series of reactions including amination, acetylation, hydroxymethylation, reduction, and finally, dichloroacetylation to yield this compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

Step 1: Bromination of p-Nitroacetophenone-d4 In a round-bottom flask, dissolve p-nitroacetophenone-d4 (1 equivalent) in glacial acetic acid. Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise with stirring at room temperature. After the addition is complete, stir the mixture for 4-6 hours. The product, ω-bromo-p-nitroacetophenone-d4, is then precipitated by pouring the reaction mixture into ice water, filtered, washed with water, and dried.

Step 2: Amination Suspend the ω-bromo-p-nitroacetophenone-d4 (1 equivalent) in ethanol, and add hexamethylenetetramine (1.2 equivalents). Heat the mixture to reflux for 3 hours. Cool the reaction mixture and add concentrated hydrochloric acid. Reflux for another 2 hours to hydrolyze the intermediate salt. After cooling, filter the mixture and concentrate the filtrate to obtain ω-amino-p-nitroacetophenone-d4 hydrochloride.

Step 3: Acetylation Dissolve the ω-amino-p-nitroacetophenone-d4 hydrochloride (1 equivalent) in a mixture of acetic anhydride and sodium acetate. Stir the mixture at room temperature for 12 hours. Pour the reaction mixture into ice water to precipitate the product, ω-acetamido-p-nitroacetophenone-d4. Filter, wash with water, and dry.

Step 4: Hydroxymethylation To a mixture of ω-acetamido-p-nitroacetophenone-d4 (1 equivalent) and paraformaldehyde (1.5 equivalents) in ethanol, add a catalytic amount of potassium carbonate. Heat the mixture to reflux for 24 hours. Cool the reaction mixture and neutralize with acetic acid. Remove the solvent under reduced pressure and purify the residue by column chromatography to yield α-acetamido-β-hydroxy-p-nitropropiophenone-d4.

Step 5: Reduction of the Ketone Dissolve the α-acetamido-β-hydroxy-p-nitropropiophenone-d4 (1 equivalent) in isopropanol. Add aluminum isopropoxide (2 equivalents) and heat the mixture to reflux for 4 hours (Meerwein-Ponndorf-Verley reduction). After cooling, acidify the reaction with dilute hydrochloric acid and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated to give D,L-threo-2-acetamido-1-(p-nitrophenyl-d4)-1,3-propanediol.

Step 6: Hydrolysis of the Acetyl Group and Dichloroacetylation Hydrolyze the acetyl group of the product from the previous step by refluxing with hydrochloric acid. Neutralize the resulting amine hydrochloride with a base. Acylate the free amine with methyl dichloroacetate in methanol at room temperature for 12 hours to yield crude this compound. Purify the final product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Isotopic Purity Analysis

The determination of the isotopic purity of this compound is critical to ensure its suitability as an internal standard. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this analysis.

Mass Spectrometry Analysis

Objective: To determine the relative abundance of all deuterium isotopologues (d0 to d4) and calculate the isotopic purity.

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system (LC-HRMS).

Experimental Protocol:

-

Sample Preparation: Prepare a 1 µg/mL solution of the synthesized this compound in acetonitrile/water (1:1, v/v).

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to elute chloramphenicol (e.g., 5-95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Scan Mode: Full scan from m/z 100-500.

-

Resolution: > 60,000.

-

Monitored Ions: The molecular ion region for chloramphenicol and its isotopologues. For this compound, the expected [M-H]⁻ ion is at m/z 325.0. The corresponding ions for d0, d1, d2, and d3 would be at m/z 321.0, 322.0, 323.0, and 324.0, respectively.

-

-

Data Analysis:

-

Extract the ion chromatograms for each isotopologue.

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the total area of all isotopologues.

-

The isotopic purity is reported as the percentage of the d4 isotopologue.

-

Caption: Workflow for isotopic purity analysis by LC-HRMS.

NMR Spectroscopy Analysis

Objective: To confirm the positions of deuteration and to provide an independent measure of isotopic enrichment.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

¹H NMR Analysis:

-

Acquire a standard ¹H NMR spectrum.

-

The absence or significant reduction of signals corresponding to the aromatic protons of the p-nitrophenyl ring will confirm deuteration at these positions.

-

The integration of any residual proton signals in the aromatic region, relative to the integration of a non-deuterated proton signal (e.g., the protons on the propanediol backbone), can be used to estimate the level of deuteration.

-

-

²H NMR Analysis:

-

Acquire a ²H (deuterium) NMR spectrum.

-

The presence of signals in the aromatic region will confirm the incorporation of deuterium.

-

The chemical shifts of the deuterium signals will correspond to the positions of deuteration.

-

Quantitative Data Summary

The following tables summarize the expected quantitative data for a successful synthesis and purity analysis of this compound.

| Parameter | Expected Value |

| Synthesis | |

| Overall Yield | 15-25% |

| Chemical Purity (by HPLC) | > 98% |

| Isotopic Purity (by HRMS) | |

| % d4 Isotopologue | > 98% |

| % d3 Isotopologue | < 2% |

| % d2 Isotopologue | < 0.5% |

| % d1 Isotopologue | < 0.1% |

| % d0 Isotopologue | < 0.1% |

Table 1: Summary of Expected Synthesis Yield and Purity Data for this compound.

| Analytical Technique | Parameter Determined | Expected Result |

| LC-HRMS | Molecular Ion [M-H]⁻ (m/z) | 325.0 (for d4), with minor peaks for other isotopologues. |

| Isotopic Distribution | Dominated by the d4 species, with decreasing intensity for d3, d2, d1, and d0. | |

| ¹H NMR | Aromatic Proton Signals | Significant reduction or absence of signals in the aromatic region (typically ~7.5-8.2 ppm). |

| Integration of Residual Aromatic Protons | Integration value significantly lower than expected for non-deuterated compound, relative to other protons. | |

| ²H NMR | Deuterium Signals | Presence of signals in the aromatic region, confirming deuterium incorporation. |

Table 2: Summary of Expected Analytical Results for this compound.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and isotopic purity analysis of this compound. The proposed synthetic route, based on established chemical principles, offers a viable pathway to this valuable internal standard. The detailed analytical protocols for LC-HRMS and NMR spectroscopy provide the necessary tools for rigorous characterization of the final product, ensuring its high chemical and isotopic purity. Adherence to these methodologies will enable researchers and drug development professionals to confidently produce and utilize this compound in their quantitative analytical workflows.

Decoding the Certificate of Analysis for Chloramphenicol-d4: A Technical Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated standard like Chloramphenicol-d4 is a critical document that guarantees its identity, purity, and suitability for use in quantitative analyses. This guide provides an in-depth explanation of a typical CoA for this compound, detailing the analytical methods used and the significance of the data presented.

Understanding the Core Data

A Certificate of Analysis for this compound provides a summary of the analytical tests performed to confirm the quality of a specific batch. Below is a table summarizing the key quantitative data typically found on a CoA.

| Test | Specification | Result | Method |

| Identity | Conforms to structure | Conforms | ¹H-NMR, Mass Spec |

| Purity (HPLC) | ≥98.0% | 99.5% | HPLC-UV |

| Isotopic Purity | ≥98% atom %D | 99.2% atom %D | Mass Spec |

| Residual Solvents | Meets USP <467> limits | Conforms | GC-HS |

| Loss on Drying | ≤1.0% | 0.2% | Gravimetric |

| Assay (as is) | Report Result | 99.3% | HPLC-UV (Corrected for Purity and Volatiles) |

Experimental Protocols in Detail

The reliability of the data presented on a CoA is directly linked to the rigor of the experimental methods employed. Here are the detailed methodologies for the key experiments cited.

Identity Confirmation: ¹H-NMR and Mass Spectrometry

-

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: A solution of this compound is prepared in a deuterated solvent (e.g., DMSO-d₆). The ¹H-NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz). The resulting spectrum is compared to a reference spectrum of a non-deuterated chloramphenicol standard. The absence of signals corresponding to the deuterated positions in the this compound spectrum confirms the location of the deuterium labels. The remaining proton signals should match the chemical shifts and splitting patterns of the corresponding protons in the non-deuterated standard.

-

Mass Spectrometry (MS): The sample is introduced into a mass spectrometer, typically using electrospray ionization (ESI). For this compound, the mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated molecule. The observed mass-to-charge ratio (m/z) is compared to the theoretical exact mass of this compound to confirm its identity.

Purity Determination: High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is commonly used.

-

Chromatographic Conditions:

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic acid).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 278 nm

-

Injection Volume: 10 µL

-

-

Procedure: A standard solution of this compound is prepared in the mobile phase. The sample is injected into the HPLC system, and the chromatogram is recorded. The area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to calculate the purity.

Isotopic Purity Assessment: Mass Spectrometry

The same mass spectrometry data acquired for identity confirmation can be used to determine the isotopic purity. The relative intensities of the molecular ion peaks corresponding to the deuterated (d4) and non-deuterated (d0) forms of chloramphenicol are measured. The isotopic purity is calculated as the percentage of the d4 isotopologue relative to the sum of all detected isotopologues.

Visualizing Workflows and Pathways

To better illustrate the processes involved in the analysis and the mechanism of action of chloramphenicol, the following diagrams are provided.

Chloramphenicol functions by inhibiting bacterial protein synthesis.[1][2] The following diagram illustrates this mechanism of action.

This technical guide provides a comprehensive overview of the key components of a Certificate of Analysis for this compound. By understanding the data presented and the methodologies used, researchers can confidently use this material in their analytical applications.

References

An In-depth Technical Guide to the Physical Characteristics of Chloramphenicol-d4 Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of Chloramphenicol-d4 powder. Due to the limited availability of specific experimental data for the deuterated form, this guide leverages data from its non-deuterated counterpart, Chloramphenicol, as a close surrogate. The physical properties of isotopically labeled compounds, particularly with deuterium, are generally expected to be very similar to the unlabeled parent compound. This guide also outlines the standard experimental protocols for determining these essential physical properties.

Physicochemical Identification

This compound is the deuterated form of Chloramphenicol, a broad-spectrum antibiotic. The deuterium atoms are typically located on the phenyl ring to serve as an internal standard in mass spectrometry-based analyses.

| Identifier | Value | Reference |

| Chemical Name | 2,2-dichloro-N-((1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl-d4)propan-2-yl)acetamide | [1] |

| Molecular Formula | C₁₁H₈D₄Cl₂N₂O₅ | [1] |

| Molecular Weight | 327.15 g/mol | [1] |

| CAS Number | Not Assigned (NA) | [1] |

| Non-labeled CAS Number | 56-75-7 | [2] |

Physical Properties

The following tables summarize the physical characteristics of Chloramphenicol powder. It is important to note that these properties are primarily based on data for the non-deuterated form and should be considered as close approximations for this compound.

General Appearance and Odor

| Property | Description | Reference |

| Appearance | White to greyish-white or yellowish-white, fine crystalline powder, or fine crystals, needles, or elongated plates. | [3][4] |

| Odor | Odorless | [5] |

| Taste | Bitter | [6] |

Thermal Properties

| Property | Value | Reference |

| Melting Point | 149–153°C | [5][6] |

Solubility

| Solvent | Solubility | Temperature | Reference |

| Water | 2.5 mg/mL | 25°C | [7][8] |

| Ethanol | 50 mg/mL | [9][10] | |

| Methanol | Very soluble | [7] | |

| Butanol | Very soluble | [9] | |

| Acetone | Very soluble | [7] | |

| Ethyl Acetate | Very soluble | [7] | |

| Propylene Glycol | 150.8 mg/mL | [11] | |

| Diethyl Ether | Slightly soluble | [6] | |

| Benzene | Insoluble | [9] | |

| Petroleum Ether | Insoluble | [9] | |

| Vegetable Oils | Insoluble | [9] |

Experimental Protocols

This section details the standard methodologies for determining the key physical properties of a pharmaceutical powder like this compound.

Determination of Melting Point (Capillary Method - USP <741>)

The melting range of a substance is a critical indicator of its purity. The United States Pharmacopeia (USP) general chapter <741> provides a standardized method for this determination.[2][12][13]

Apparatus:

-

Melting point apparatus with a heated block and a means for controlled heating.[12]

-

Thermometer with an accuracy of ±0.1°C.

-

Capillary tubes (approximately 10 cm long, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness).[12]

Procedure:

-

Sample Preparation: The this compound powder must be thoroughly dried in a desiccator over a suitable drying agent. The dry powder is then finely pulverized.[12]

-

Capillary Loading: The open end of a capillary tube is pressed into the powder. The tube is then tapped gently on a hard surface to pack the powder into the closed end, forming a column of 2.5-3.5 mm in height.[12]

-

Measurement:

-

The loaded capillary tube is placed in the heating block of the apparatus.[12]

-

The sample is heated rapidly to a temperature approximately 5°C below the expected melting point.[12]

-

The heating rate is then reduced to 1 ± 0.5°C per minute.[12]

-

The temperature at which the substance is first observed to collapse or form a liquid meniscus is recorded as the start of the melting range.

-

The temperature at which the substance becomes completely liquid is recorded as the end of the melting range.[12]

-

Determination of Solubility (Flask Method - OECD 105)

The Organisation for Economic Co-operation and Development (OECD) Guideline 105 describes the flask method for determining the water solubility of substances with a solubility above 10 mg/L.[3][14][15]

Apparatus:

-

Constant temperature water bath or shaker.

-

Flasks with sufficient volume.

-

Analytical balance.

-

Centrifuge.

-

A suitable analytical method for quantification (e.g., HPLC-UV, LC-MS).[3]

Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

-

Main Test:

-

A series of flasks are prepared, each containing a measured volume of distilled water.

-

An excess amount of this compound powder, as determined from the preliminary test, is added to each flask.

-

The flasks are sealed and agitated in the constant temperature bath (e.g., 20 ± 0.5°C) until equilibrium is reached (typically 24-48 hours).[14]

-

After reaching equilibrium, the solutions are allowed to stand for a period to allow for the sedimentation of undissolved powder.

-

The samples are then centrifuged to separate the solid and liquid phases.[3]

-

Aliquots of the clear supernatant are carefully withdrawn for analysis.

-

The concentration of this compound in the supernatant is determined using a validated analytical method. The mean of at least two independent determinations is reported as the solubility.[3]

-

Visualizations

Workflow for Physical Characterization of this compound Powder

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a deuterated active pharmaceutical ingredient such as this compound powder.

References

- 1. assets-global.website-files.com [assets-global.website-files.com]

- 2. scribd.com [scribd.com]

- 3. filab.fr [filab.fr]

- 4. Chloramphenicol | C11H12Cl2N2O5 | CID 5959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chloramphenicol CAS 56-75-7 and DL-Chloramphenicol Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Chloramphenicol powder cell culture 56-75-7 Sigma [sigmaaldrich.com]

- 8. Chloramphenicol - LKT Labs [lktlabs.com]

- 9. oecd.org [oecd.org]

- 10. Melting Point Test - CD Formulation [formulationbio.com]

- 11. m.chemicalbook.com [m.chemicalbook.com]

- 12. thinksrs.com [thinksrs.com]

- 13. uspbpep.com [uspbpep.com]

- 14. laboratuar.com [laboratuar.com]

- 15. oecd.org [oecd.org]

An In-Depth Technical Guide to the Core Differences Between Chloramphenicol and Chloramphenicol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of Chloramphenicol and its deuterated analog, Chloramphenicol-d4. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the key differences between these two compounds, focusing on their physicochemical properties, mass spectrometric profiles, and the implications of deuteration on pharmacokinetic behavior. This document also includes a detailed experimental protocol for the analysis of Chloramphenicol using its deuterated form as an internal standard, a common application in analytical chemistry.

Introduction

Chloramphenicol is a broad-spectrum antibiotic that functions by inhibiting bacterial protein synthesis.[1][2][3] It achieves this by binding to the 50S ribosomal subunit and preventing the formation of peptide bonds.[2][3] While effective, its use in humans is limited due to the risk of serious side effects, including bone marrow suppression and aplastic anemia.[4][5]

This compound is a deuterated version of Chloramphenicol, where four hydrogen atoms on the phenyl ring have been replaced with deuterium atoms. This isotopic substitution is a powerful tool in various scientific disciplines, particularly in analytical chemistry and drug metabolism studies. The primary application of this compound is as an internal standard in mass spectrometry-based quantification of Chloramphenicol in complex matrices such as food products and biological samples.[6][7] The rationale for this use lies in its chemical similarity to the non-deuterated form, allowing it to mimic the analyte's behavior during sample preparation and analysis, while its mass difference enables distinct detection.

Beyond its role as an internal standard, the introduction of deuterium can significantly alter the pharmacokinetic properties of a drug molecule due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolism if the C-H bond cleavage is the rate-determining step in a metabolic pathway.[8][9][10] This can result in increased drug exposure, longer half-life, and potentially altered efficacy and toxicity profiles.[8][10][11]

Physicochemical Properties

The fundamental physicochemical properties of Chloramphenicol and this compound are summarized in the table below. The primary difference lies in their molecular weight, which is a direct consequence of the deuterium substitution. Other properties such as melting point and solubility are expected to be very similar due to the subtle nature of isotopic substitution.

| Property | Chloramphenicol | This compound |

| Molecular Formula | C₁₁H₁₂Cl₂N₂O₅[1] | C₁₁H₈D₄Cl₂N₂O₅[7] |

| Molecular Weight | 323.13 g/mol [1] | 327.15 g/mol [7] |

| Appearance | White to yellowish-white crystalline powder[12][13] | White to off-white solid |

| Melting Point | 149-153 °C[14] | Not explicitly available, but expected to be very similar to Chloramphenicol. |

| Solubility | Slightly soluble in water (2.5 mg/mL).[12] Very soluble in methanol and ethanol.[12][13] | Soluble in methanol. |

| pKa | 5.5[15] | Not available, but expected to be very similar to Chloramphenicol. |

Mass Spectrometry and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for distinguishing and quantifying Chloramphenicol and this compound. The 4 Dalton mass difference provides a clear distinction between the two molecules.

In negative ion electrospray ionization mass spectrometry (ESI-MS), both compounds will readily deprotonate to form the [M-H]⁻ ion. For Chloramphenicol, this corresponds to an m/z of 322, while for this compound, it is 326.

Upon fragmentation (MS/MS), specific product ions are generated. The fragmentation pattern of Chloramphenicol is well-characterized. Key fragments include ions at m/z 152, 176, 194, and 257.[16][17] The deuteration in this compound will result in a corresponding mass shift in fragments that retain the deuterated phenyl ring. For instance, the fragment corresponding to the nitrophenyl group will be 4 Daltons heavier.

Below is a diagram illustrating the expected major fragmentation pathways for both Chloramphenicol and this compound.

Caption: Fragmentation of Chloramphenicol and this compound.

Pharmacokinetic Differences and the Kinetic Isotope Effect

The substitution of hydrogen with deuterium can have a profound impact on the pharmacokinetic profile of a drug, primarily through the kinetic isotope effect (KIE).[8][9][10]

| Pharmacokinetic Parameter | Expected Impact of Deuteration on Chloramphenicol | Rationale |

| Metabolism | Slower rate of metabolism | The C-D bond is stronger than the C-H bond. If the cleavage of a C-H bond on the phenyl ring is a rate-limiting step in the metabolic pathway (e.g., via cytochrome P450 enzymes), the deuterated analog will be metabolized more slowly.[8][9][10] |

| Half-life (t½) | Increased | A slower rate of metabolism will lead to a longer persistence of the drug in the body.[11] |

| Clearance (CL) | Decreased | Slower metabolism results in a lower rate of elimination from the body.[11] |

| Area Under the Curve (AUC) | Increased | Slower clearance leads to a greater overall exposure to the drug over time.[11] |

It is important to note that the magnitude of the KIE is dependent on the specific metabolic pathway and whether the C-H bond cleavage is indeed rate-limiting.[9]

The primary metabolic pathways of Chloramphenicol in humans involve glucuronidation of the hydroxyl groups and reduction of the nitro group.[18][19] Other minor pathways include hydrolysis of the amide bond and oxidation.[20][21][22]

The following diagram illustrates the major metabolic pathways of Chloramphenicol.

Caption: Major metabolic pathways of Chloramphenicol.

Deuteration of the aromatic ring in this compound is unlikely to significantly affect the major glucuronidation pathway. However, it could potentially slow down oxidative metabolic pathways involving the phenyl ring, should they occur.

Experimental Protocols

The most common experimental application involving both Chloramphenicol and this compound is the quantification of Chloramphenicol in various samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution.[23][24][25][26]

Protocol: Quantification of Chloramphenicol in Milk by LC-MS/MS using this compound as an Internal Standard

This protocol is adapted from established methods for the analysis of Chloramphenicol in food matrices.[25]

5.1.1. Materials and Reagents

-

Chloramphenicol certified reference standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Milk sample

-

Centrifuge tubes (15 mL)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

LC-MS/MS system equipped with an electrospray ionization (ESI) source

5.1.2. Standard Preparation

-

Prepare a stock solution of Chloramphenicol (1 mg/mL) in methanol.

-

Prepare a stock solution of this compound (100 µg/mL) in methanol.

-

Prepare a series of working standard solutions of Chloramphenicol by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create a calibration curve (e.g., 0.05, 0.1, 0.5, 1, 5, 10 ng/mL).

-

Prepare a working internal standard solution of this compound (e.g., 100 ng/mL) in the same solvent.

5.1.3. Sample Preparation

-

Pipette 5 mL of the milk sample into a 15 mL centrifuge tube.

-

Add a known amount of the this compound internal standard solution (e.g., 50 µL of 100 ng/mL solution) to the milk sample.

-

Add 5 mL of acetonitrile to the tube.

-

Vortex the tube vigorously for 1 minute to precipitate proteins.

-

Centrifuge the tube at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

5.1.4. LC-MS/MS Analysis

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate Chloramphenicol from matrix components (e.g., start with 95% A, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

MS/MS Transitions:

-

Chloramphenicol: m/z 322 -> 152 (quantifier), m/z 322 -> 194 (qualifier)

-

This compound: m/z 326 -> 156 (quantifier)

-

5.1.5. Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of Chloramphenicol to the peak area of this compound against the concentration of the Chloramphenicol standards.

-

Determine the concentration of Chloramphenicol in the milk sample by interpolating the peak area ratio from the sample onto the calibration curve.

The following diagram illustrates the general workflow for this experimental protocol.

Caption: LC-MS/MS workflow for Chloramphenicol analysis.

Conclusion

This compound serves as an indispensable tool for the accurate quantification of Chloramphenicol in various matrices. Its key difference, the increased mass due to deuterium labeling, allows for its use as an ideal internal standard in mass spectrometry. Furthermore, the isotopic substitution in this compound has the potential to alter its pharmacokinetic profile through the kinetic isotope effect, which could lead to a slower metabolism and increased systemic exposure compared to its non-deuterated counterpart. This technical guide provides a foundational understanding of these differences, offering valuable insights for researchers and professionals in the fields of analytical chemistry and drug development. Further experimental studies are warranted to fully elucidate the comparative in vivo pharmacokinetics and pharmacodynamics of Chloramphenicol and this compound.

References

- 1. Chloramphenicol | C11H12Cl2N2O5 | CID 5959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chloramphenicol - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Chloramphenicol (oral route, intravenous route, injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 5. medsafe.govt.nz [medsafe.govt.nz]

- 6. Chloramphenicol (D4,98%) 100 µg/mL in Acetonitrile [lgcstandards.com]

- 7. This compound - CAS - 56-75-7 (non-labelled) | Axios Research [axios-research.com]

- 8. researchgate.net [researchgate.net]

- 9. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chloramphenicol - LKT Labs [lktlabs.com]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 14. agilent.com [agilent.com]

- 15. (R,R)-Chloramphenicol, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scribd.com [scribd.com]

- 19. Early adventures in drug metabolism. 3. Chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. sciex.com [sciex.com]

- 24. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. tools.thermofisher.com [tools.thermofisher.com]

- 26. edepot.wur.nl [edepot.wur.nl]

The Essential Guide to Deuterated Internal Standards for Antibiotic Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of antibiotic analysis, achieving accurate and reliable quantification is paramount. The complexity of biological matrices, such as plasma, serum, and urine, presents significant challenges, including matrix effects, ion suppression, and variability in sample preparation and instrument response. The use of stable isotope-labeled internal standards, particularly deuterated internal standards (D-IS), has become the gold standard for mitigating these issues in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. This technical guide provides a comprehensive overview of the principles, applications, and best practices for utilizing deuterated internal standards in antibiotic quantification.

The Core Principle: Isotopic Dilution Mass Spectrometry

The foundation of using deuterated internal standards lies in the principle of isotopic dilution. A known quantity of the deuterated analog of the target antibiotic is added to the sample at the earliest stage of the sample preparation process. This "spiked" sample is then subjected to extraction, cleanup, and analysis. Because the deuterated standard is chemically identical to the analyte, it experiences the same physical and chemical processes throughout the analytical workflow. Any loss of analyte during sample processing or fluctuations in instrument response will be mirrored by the deuterated internal standard. By measuring the ratio of the analyte's signal to the deuterated standard's signal, accurate quantification can be achieved, as this ratio remains constant regardless of variations in the analytical process.

Advantages of Employing Deuterated Internal Standards

The incorporation of deuterated internal standards in antibiotic analysis workflows offers several key advantages:

-

Compensation for Matrix Effects: Biological matrices contain a multitude of endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to ion suppression or enhancement. Since the deuterated internal standard co-elutes with the analyte and has the same ionization efficiency, it experiences the same matrix effects, allowing for accurate correction.[1][2]

-

Correction for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are a common source of error. A deuterated internal standard, added at the beginning of the process, accounts for these losses.

-

Improved Accuracy and Precision: By normalizing for variations in sample handling and instrument performance, deuterated internal standards significantly enhance the accuracy and precision of quantitative results.[3]

-

Increased Method Robustness: The use of deuterated standards makes the analytical method less susceptible to day-to-day variations in instrument performance and environmental conditions.

Experimental Protocols: A Practical Approach

The successful implementation of deuterated internal standards in antibiotic analysis requires meticulous attention to detail in the experimental protocol. Below are generalized yet detailed methodologies for the analysis of various antibiotic classes.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting antibiotics from biological matrices like plasma and serum.

-

Aliquoting: Transfer a precise volume of the biological sample (e.g., 100 µL of plasma) to a clean microcentrifuge tube.

-

Spiking with Internal Standard: Add a small, precise volume of the deuterated internal standard solution (e.g., 10 µL of a 1 µg/mL solution) to the sample.

-

Precipitation: Add a precipitating agent, typically 3-4 volumes of cold acetonitrile or methanol (e.g., 300-400 µL).[4]

-

Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

-

Evaporation and Reconstitution (Optional but Recommended): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a mobile phase-compatible solvent. This step helps to concentrate the analyte and remove residual organic solvent.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following tables summarize typical LC-MS/MS parameters for the analysis of various antibiotic classes. These are starting points and may require optimization for specific instruments and applications.

Table 1: LC-MS/MS Parameters for Beta-Lactam Antibiotics

| Antibiotic | Deuterated IS | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Amoxicillin | Amoxicillin-d4 | 366.1 | 349.1 | 15 |

| Piperacillin | Piperacillin-d5 | 518.2 | 143.1 | 30 |

| Meropenem | Meropenem-d6 | 384.1 | 141.1 | 25 |

| Ceftazidime | Ceftazidime-d5 | 547.1 | 468.1 | 20 |

Table 2: LC-MS/MS Parameters for Fluoroquinolone Antibiotics

| Antibiotic | Deuterated IS | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Ciprofloxacin | Ciprofloxacin-d8 | 332.1 | 288.1 | 25 |

| Levofloxacin | Levofloxacin-d8 | 362.2 | 318.1 | 20 |

| Moxifloxacin | Moxifloxacin-d4 | 402.2 | 358.2 | 22 |

Table 3: LC-MS/MS Parameters for Tetracycline Antibiotics

| Antibiotic | Deuterated IS | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Doxycycline | Doxycycline-d3 | 445.2 | 428.2 | 18 |

| Tetracycline | Tetracycline-d6 | 445.2 | 410.1 | 20 |

| Minocycline | Minocycline-d6 | 458.2 | 441.2 | 19 |

Table 4: LC-MS/MS Parameters for Aminoglycoside Antibiotics

| Antibiotic | Deuterated IS | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Amikacin | Amikacin-d5 | 586.3 | 263.1 | 35 |

| Gentamicin C1a | Gentamicin C1a-d5 | 452.3 | 322.2 | 15 |

| Tobramycin | Tobramycin-d5 | 468.3 | 163.1 | 30 |

Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.

Chromatographic Conditions

-

Column: A C18 reversed-phase column is commonly used for a wide range of antibiotics.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.

-

Flow Rate: Typically in the range of 0.3-0.5 mL/min.

Workflow and Logical Relationships

The successful implementation of deuterated internal standards follows a logical workflow, from method development to sample analysis.

Workflow for antibiotic analysis using deuterated internal standards.

Best Practices for Selection and Use of Deuterated Internal Standards

To ensure the highest quality data, several best practices should be followed when working with deuterated internal standards.

Selection of the Deuterated Internal Standard

-

Degree of Deuteration: A mass difference of at least 3-4 Da between the analyte and the deuterated standard is recommended to avoid isotopic crosstalk, where the natural isotopic abundance of the analyte interferes with the signal of the internal standard.[1]

-

Position of Deuteration: Deuterium atoms should be placed in positions that are not susceptible to back-exchange with protons from the solvent or matrix. Generally, labeling on aromatic rings or stable alkyl chains is preferred over labeling on hydroxyl, carboxyl, or amine groups.[4]

-

Purity: The deuterated internal standard should have high chemical and isotopic purity. The presence of unlabeled analyte in the internal standard solution will lead to an overestimation of the analyte concentration.

Method Validation

A thorough method validation is crucial to demonstrate the reliability of the analytical method. Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter in a series of measurements, respectively.

-

Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

-

Matrix Effect: Assessment of the ion suppression or enhancement caused by the matrix.

-

Stability: Stability of the analyte and deuterated internal standard in the biological matrix under different storage and processing conditions.

Logical Decision-Making in Method Development

The process of developing a robust analytical method using deuterated internal standards involves a series of logical decisions.

Decision pathway for developing an antibiotic analysis method.

Conclusion

Deuterated internal standards are indispensable tools for accurate and precise quantification of antibiotics in complex biological matrices. By compensating for matrix effects and variability in sample preparation, they significantly enhance the reliability and robustness of LC-MS/MS methods. A thorough understanding of the principles of isotopic dilution, coupled with meticulous method development and validation, is essential for leveraging the full potential of these powerful analytical tools in research, clinical diagnostics, and drug development.

References

An In-Depth Technical Guide on the Core Mechanism of Chloramphenicol-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Foundation of Accurate Quantification

In the realm of quantitative analytical chemistry, particularly in complex biological and pharmaceutical matrices, achieving accuracy and precision is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for its high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification is susceptible to various sources of error, including sample loss during preparation, matrix-induced ion suppression or enhancement, and instrumental variability.

To counteract these challenges, the principle of isotope dilution mass spectrometry (IDMS) is employed, utilizing a stable isotopically labeled (SIL) internal standard. Chloramphenicol-d4 (or more commonly, Chloramphenicol-d5) serves as an exemplary SIL internal standard for the quantification of its unlabeled counterpart, Chloramphenicol (CAP). This guide elucidates the core mechanism, protocols, and data underpinning its use.

Core Mechanism: The Principle of Isotope Dilution

The fundamental strength of using this compound as an internal standard lies in its near-perfect mimicry of the analyte's chemical and physical behavior, with the critical exception of its mass.

Physicochemical Equivalence: this compound is structurally identical to Chloramphenicol, except that four (or five, in the case of d5) hydrogen atoms have been replaced with their stable, heavier isotope, deuterium. This subtle change does not significantly alter its chemical properties. As a result, both the analyte (CAP) and the internal standard (CAP-d4) exhibit:

-

Identical Extraction Recovery: During sample preparation, any physical loss of the analyte will be mirrored by a proportional loss of the internal standard.

-

Co-elution in Chromatography: Both compounds have nearly identical retention times in reversed-phase liquid chromatography, ensuring they experience the same matrix effects at the same time.

-

Similar Ionization Efficiency: In the mass spectrometer's ion source, both molecules ionize with the same efficiency. Therefore, if the sample matrix suppresses the analyte's signal, it will suppress the internal standard's signal to the same degree.

Distinction by Mass: Despite these similarities, the mass spectrometer can easily differentiate between the two compounds due to the mass difference imparted by the deuterium atoms. This allows for the independent monitoring of the analyte and the internal standard.

Ratio-Based Quantification: The quantification is not based on the absolute signal intensity of the analyte, which can vary, but on the ratio of the analyte's signal to the internal standard's signal . A known amount of CAP-d4 is added ("spiked") into every sample, standard, and quality control at the very beginning of the sample preparation process. Since the internal standard experiences the same variations as the analyte, the ratio of their signals remains constant and directly proportional to the analyte's concentration. This ratio is then used to determine the unknown concentration from a calibration curve, which is also prepared by plotting the signal ratio against concentration.

Logical Relationship of Internal Standard Correction

The following diagram illustrates how the use of a deuterated internal standard corrects for variability throughout the analytical workflow.

Caption: Logical flow of internal standard correction.

Data Presentation: Quantitative Parameters

The successful implementation of an isotope dilution method relies on optimized mass spectrometric parameters. The tables below summarize typical values found in validated methods for Chloramphenicol analysis.

Table 1: Typical Mass Spectrometric Parameters (Negative ESI Mode)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) for Quantifier |

| Chloramphenicol (CAP) | 321.0 | 152.2 | 194.2 / 257.0 | -16 to -22 |

| Chloramphenicol-d5 (IS) | 326.0 | 157.0 | 262.0 | -16 to -22 |

Note: The quantifier ion is used for calculating the concentration, while qualifier ions are monitored to confirm the identity of the compound. The specific collision energies can vary between different mass spectrometer models.[1][2]

Table 2: Summary of Method Validation Data from Various Studies

| Parameter | Matrix | Reported Value | Reference |

| Linearity (R²) | Milk | > 0.99 | [3][4] |

| Eggs | > 0.99 | [5] | |

| Honey | 0.9944 | [6] | |

| Recovery (%) | Multiple Matrices | 92.1% - 107.1% | [2] |

| Milk | 96.5 ± 10.59% | [3][4] | |

| Eggs | 90.84% - 108.23% | [5] | |

| Precision (RSD%) | Multiple Matrices | < 13.6% | [2] |

| Milk | < 10.6% | [3][4] | |

| Eggs | < 9.61% | [5] | |

| LOD (µg/kg) | Honey | 0.023 | [6] |

| Milk | 0.02 | [1] | |

| LOQ (µg/kg) | Honey | 0.047 | [6] |

| Milk | 0.1 | [3][4] | |

| Eggs | 0.1 | [5] |

Experimental Protocols: A Generalized Methodology

This section provides a detailed, representative protocol for the quantification of Chloramphenicol in a biological matrix (e.g., milk, honey, tissue) using Chloramphenicol-d5 as an internal standard.

Materials and Reagents

-

Chloramphenicol (CAP) analytical standard

-

Chloramphenicol-d5 (CAP-d5) internal standard solution (e.g., 100 µg/mL in acetonitrile)

-

LC-MS grade acetonitrile, methanol, ethyl acetate, and water

-

Hexane (HPLC grade)

-

Formic acid or acetic acid

-

Ammonium formate or ammonium acetate

-

Sodium chloride (analytical grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) if required

Preparation of Standards and Solutions

-

Stock Solutions: Prepare individual stock solutions of CAP and CAP-d5 (e.g., 1 mg/mL) in methanol. Store at < -18°C.[2]

-

Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions in a suitable solvent (e.g., methanol/water).

-

Internal Standard Spiking Solution: Dilute the CAP-d5 stock solution to a concentration that will yield a robust signal in the final extract (e.g., 0.01 µg/mL).[2]

-

Calibration Curve: Prepare a set of calibration standards by spiking blank matrix extract with varying concentrations of CAP and a constant concentration of the CAP-d5 internal standard. Typical ranges are from 0.05 to 10 µg/kg.[3][4][5]

Sample Preparation and Extraction

-

Homogenization: Weigh 2-5 grams of the homogenized sample into a centrifuge tube.[2]

-

Internal Standard Spiking: Add a precise volume of the CAP-d5 internal standard spiking solution to the sample. Vortex briefly.

-

Extraction: Add an appropriate volume of extraction solvent (e.g., 10 mL of ethyl acetate or acetonitrile). Homogenize thoroughly using a high-speed blender or vortex mixer for 1-2 minutes.[2]

-

Salting Out & Centrifugation: Add sodium chloride to facilitate phase separation. Centrifuge at >4000 rpm for 10 minutes to separate the organic layer from the aqueous/solid phase.

-

Evaporation: Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 45°C.[2]

-

Cleanup (Liquid-Liquid Extraction): Reconstitute the dried extract in a saline solution (e.g., 4% NaCl). Add hexane and shake to remove non-polar interferences. Discard the upper hexane layer. Extract the aqueous layer again with ethyl acetate.[2]

-

Final Reconstitution: Evaporate the final ethyl acetate extract to dryness. Reconstitute the residue in a known, small volume (e.g., 200-500 µL) of the initial mobile phase. The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System: UPLC or HPLC system.

-

Column: C18 or C8 reversed-phase column (e.g., 50 mm x 2.1 mm, < 3 µm particle size).[2][7]

-

Mobile Phase A: Water with 0.1% formic acid or acetic acid.

-

Mobile Phase B: Methanol or Acetonitrile.

-

Gradient: A typical gradient starts with high aqueous phase (e.g., 90% A) and ramps to high organic phase (e.g., 95% B) over several minutes to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.[2]

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[2]

-

Analysis Mode: Multiple Reaction Monitoring (MRM). Monitor the transitions specified in Table 1.

Mandatory Visualization: Workflow Diagram

The following diagram provides a visual representation of the complete experimental workflow.

Caption: Experimental workflow for CAP analysis.

Conclusion

This compound (or -d5) is the quintessential internal standard for the accurate and precise quantification of Chloramphenicol. Its mechanism is rooted in the principles of isotope dilution mass spectrometry, where its near-identical physicochemical properties allow it to track and correct for analyte loss, matrix effects, and instrumental drift throughout the entire analytical process. By enabling robust, ratio-based quantification, it ensures data integrity and reliability, making it an indispensable tool for regulatory monitoring, clinical diagnostics, and drug development. The validated methods and protocols demonstrate that this approach can achieve the stringent sensitivity and accuracy required for trace-level analysis in complex matrices.

References

- 1. Quantitative determination of chloramphenicol in milk powders by isotope dilution liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fimek.edu.rs [fimek.edu.rs]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative analysis of chloramphenicol, thiamphenicol, florfenicol and florfenicol amine in eggs via liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. azom.com [azom.com]

CAS number and molecular weight of Chloramphenicol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties, mechanism of action, and analytical applications of Chloramphenicol-d4. This deuterated analog of chloramphenicol is a critical tool in pharmacokinetic and metabolic studies, as well as a reliable internal standard for the quantitative analysis of chloramphenicol in various biological matrices.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized below. It is important to note that while a specific CAS number for the d4 isotopologue is not consistently available in commercial and regulatory databases, the CAS number for the parent compound, Chloramphenicol, is frequently referenced.

| Property | Value | Citation |

| Chemical Name | 2,2-dichloro-N-((1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl-2,3,5,6-d4)propan-2-yl)acetamide | [1] |

| Molecular Formula | C₁₁H₈D₄Cl₂N₂O₅ | [1] |

| Molecular Weight | 327.15 g/mol | [1] |

| CAS Number | Not consistently assigned (NA); Parent compound CAS: 56-75-7 | [1],[2] |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Chloramphenicol exerts its bacteriostatic effect by potently inhibiting protein synthesis in bacteria. As a lipid-soluble molecule, it readily diffuses across the bacterial cell membrane.[1][3] Once inside the cytoplasm, chloramphenicol targets the bacterial ribosome.

Specifically, it reversibly binds to the 50S subunit of the 70S ribosome.[4][5] This binding occurs at the peptidyl transferase center, obstructing the crucial step of peptide bond formation between amino acids.[4] By preventing the transfer of the growing polypeptide chain from the P-site to the aminoacyl-tRNA at the A-site, the elongation of the protein is effectively halted.[2][6] This targeted disruption of protein synthesis prevents the growth and replication of susceptible bacteria.[4]

Experimental Protocols: Quantification in Biological Matrices

This compound is predominantly used as an internal standard for the quantification of chloramphenicol in complex samples, such as food products of animal origin, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a representative method for the analysis of chloramphenicol in honey and shrimp.

Reagents and Materials

-

This compound (or d5) internal standard (IS) solution

-

Chloramphenicol analytical standard

-

Ethyl acetate

-

Methanol

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges

-

Centrifuge

-

Nitrogen evaporator

-

Ultrasonic bath

-

LC-MS/MS system

Sample Preparation: Honey[7]

-

Dilute 5 g of honey sample to 20 mL with purified water.

-

Add a known amount of this compound internal standard (e.g., 5 µL of a 1 ng/µL solution).

-

Load the solution onto a pre-conditioned SPE cartridge and allow it to stand for 5 minutes.

-

Elute the analyte and internal standard with 50 mL of ethyl acetate.

-

Collect the eluate and evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of a water/methanol mixture (e.g., 9:1, v/v).

-

Briefly sonicate the solution to ensure complete dissolution.

-

Filter the final solution before injection into the LC-MS/MS system.

Sample Preparation: Shrimp[7]

-

Homogenize a representative portion (at least 10 g) of the shrimp sample.

-

To 10 g of the homogenized tissue, add 30 mL of water and the internal standard.

-

Centrifuge the mixture for 10 minutes at approximately 2000 rpm.

-

Load 20 mL of the resulting supernatant onto a pre-conditioned SPE cartridge and let it stand for 5 minutes.

-

Proceed with the elution, evaporation, and reconstitution steps as described for the honey matrix (steps 4-8).

LC-MS/MS Analysis

-

Chromatographic Separation: Employ a C18 reversed-phase column with a gradient elution using mobile phases such as water and acetonitrile or methanol.

-

Mass Spectrometric Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Monitor for the specific precursor-to-product ion transitions for both chloramphenicol and the this compound internal standard.

-

Quantification: Construct a calibration curve using standards of known chloramphenicol concentrations, each containing the same fixed concentration of the internal standard. Determine the concentration of chloramphenicol in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

References

- 1. Chloramphenicol | C11H12Cl2N2O5 | CID 5959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antibiotics inhibiting protein synthesis 3 chloramphenicol and macrolides 03 05-2018 | PPT [slideshare.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]

- 5. Chloramphenicol - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 6. microbenotes.com [microbenotes.com]

Navigating the Properties of Chloramphenicol-d4: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Chloramphenicol-d4 solutions. The information presented herein is crucial for the accurate preparation, storage, and application of this deuterated analog in research and development settings.

Solubility Profile

The solubility of a compound is a critical parameter for its formulation and delivery. The following tables summarize the known solubility of Chloramphenicol in various common laboratory solvents.

Table 1: Solubility of Chloramphenicol in Organic Solvents

| Solvent | Solubility | Reference |

| Ethanol | ~50 mg/mL | |

| Ethanol (95%) | 20 mg/mL | [3] |

| Ethanol (100%) | 25-34 mg/mL | [4] |

| Dimethyl Sulfoxide (DMSO) | ~12.5 mg/mL | [5] |

| Dimethylformamide | ~16 mg/mL | [5] |

Table 2: Solubility of Chloramphenicol in Aqueous Solutions

| Solvent System | Solubility | Notes | Reference |

| Purified Water | ~2.5 mg/mL (0.25%) | [6][7] | |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.12 mg/mL | [5] | |

| Water (pH adjusted to 8.6) | ~10 mg/mL (1%) | Stability and activity may be reduced at this pH. | [6][7] |

| Boric acid/borax buffer | 5 mg/mL | Used to enhance solubility in ophthalmic preparations. | [6] |

| Water (for water-soluble form) | 50-500 mg/mL | Refers to a specifically prepared water-soluble salt or formulation of Chloramphenicol. | [8] |

Stability of Chloramphenicol Solutions

Understanding the stability of this compound solutions under various conditions is paramount to ensure the integrity of experimental results. The primary degradation pathways for Chloramphenicol include hydrolysis of the amide bond and photolysis.[9]

Table 3: Stability of Chloramphenicol in Aqueous Solutions

| Condition | Observation | Reference |

| pH | ||

| pH 2-7 (at ordinary temperatures) | Hydrolysis does not occur rapidly. The rate of degradation is independent of ionic strength and pH in this range. | |

| Unbuffered aqueous solution (20-22°C, 290 days) | Approximately 50% loss of Chloramphenicol content due to hydrolysis. | |

| Borax buffered solution, pH 7.4 (20-22°C, 290 days) | Only a 14% loss of Chloramphenicol content. | |

| Temperature | ||

| Heating at 100°C for 30 minutes | 3-3.2% degradation in specific ophthalmic formulations. | [6] |

| Autoclaving (121°C, 15 psig, 20 minutes) | 8-9% degradation in specific ophthalmic formulations. | [6] |

| Heating aqueous solution at 115°C for 30 minutes | Results in a 10% loss. | |

| Storage at 4°C vs. 25°C for 6 months | No statistical difference in drug content for a specific ophthalmic solution. | [10][11] |

| Storage at 55°C for 2 months | Statistically significant degradation observed. | [10][11] |

| Light Exposure | ||

| General | Solutions should be protected from light. | |

| Photochemical decomposition | Results in yellowing of the solution, development of an orange-yellow precipitate, and lowering of the pH. |

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and stability of pharmaceutical compounds like this compound.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[12][13]

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container. The excess solid should be visually present.

-

Equilibration: Agitate the suspension at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to stand, or centrifuge it, to separate the undissolved solid from the saturated solution.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Dilute the sample appropriately and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[14][15]

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Protocol for Stability Testing

Stability testing is essential to determine the shelf-life and appropriate storage conditions for a drug substance. The International Council for Harmonisation (ICH) provides comprehensive guidelines for these studies.[16][17][18][19][20]

Methodology:

-

Solution Preparation: Prepare solutions of this compound in the desired solvent system at a known concentration.

-

Storage Conditions: Aliquot the solution into appropriate, sealed containers and expose them to a range of controlled environmental conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH). Include photostability testing by exposing the sample to a defined light source.[19]

-

Time Points: At specified time intervals (e.g., 0, 3, 6, 9, 12, 24 months for long-term studies), withdraw samples for analysis.[20]

-

Analysis: Analyze the samples for:

-

Potency: Quantify the remaining this compound concentration using a validated stability-indicating analytical method (e.g., HPLC).[15]

-

Degradants: Identify and quantify any degradation products.

-

Physical Properties: Observe for changes in appearance, pH, and clarity.

-

-

Data Evaluation: Evaluate the data to determine the rate of degradation and establish a re-test period or shelf-life.

Metabolic Pathways of Chloramphenicol

The stability of this compound can also be influenced by metabolic processes. The primary routes of metabolism for Chloramphenicol involve reduction of the nitro group, hydrolysis of the amide linkage, and oxidation.[21][22][23][24][25] Deuteration at specific sites may alter the rate of metabolism.

This guide serves as a foundational resource for researchers working with this compound. For critical applications, it is highly recommended to perform in-house solubility and stability studies to validate these parameters under your specific experimental conditions.

References

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chloramphenicol Stock Solution [novoprolabs.com]

- 4. khimexpert.com [khimexpert.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. Development and Evaluation of a Chloramphenicol Hypertonic Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chloramphenicol-Water Soluble, Antibiotics - Creative Bioarray [cell.creative-bioarray.com]

- 9. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of Chloramphenicol in Bulk Drug and Pharmaceutical Dosage Forms by HPLC | PDF [slideshare.net]

- 16. precisionstabilitystorage.com [precisionstabilitystorage.com]

- 17. scribd.com [scribd.com]

- 18. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 19. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 20. database.ich.org [database.ich.org]

- 21. Deciphering chloramphenicol biotransformation mechanisms and microbial interactions via integrated multi-omics and cultivation-dependent approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. A new pathway for the oxidative metabolism of chloramphenicol by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Metabolism of chloramphenicol: a story of nearly 50 years - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Chloramphenicol in Food Matrices by Isotope Dilution LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of chloramphenicol (CAP) in various food matrices, including milk, honey, and meat. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Chloramphenicol-d5 (CAP-d5), for accurate and precise quantification. Sample preparation involves a straightforward liquid-liquid extraction followed by an optional solid-phase extraction (SPE) cleanup, ensuring high recovery and minimal matrix effects. The method is validated according to the criteria outlined in European Union Commission Decision 2002/657/EC, demonstrating excellent performance well below the Minimum Required Performance Limit (MRPL) of 0.3 µg/kg.[1][2][3]

Introduction